molecular formula C15H15N3O3 B11707067 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11707067
M. Wt: 285.30 g/mol
InChI Key: JUWHWNWHOAFPMN-LICLKQGHSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide.

Preparation Methods

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the resulting product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide

The presence of different substituents can influence the compound’s reactivity, stability, and ability to form complexes with metal ions .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-3-4-14(21-2)12(9-13)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

JUWHWNWHOAFPMN-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=NC=C2

solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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